Bromoform

Description

Significance of Bromoform (B151600) as an Environmental Contaminant and Atmospheric Trace Gas

This compound's role as an environmental contaminant is primarily linked to its formation as a disinfection byproduct (DBP) during the chlorination of water, particularly drinking water and swimming pools, where chlorine reacts with naturally occurring organic matter and bromide ions. cdc.govwikipedia.orgatamankimya.comnih.govewg.org This process can lead to locally elevated concentrations in treated water supplies. nih.govnzagrc.org.nzcdc.gov this compound has been detected in surface water and groundwater samples at numerous hazardous waste sites, highlighting its persistence and mobility in the aquatic environment. cdc.gov

Beyond its presence in contaminated water, this compound is also a climatically important atmospheric trace gas. It is a significant natural source of reactive bromine in both the troposphere and stratosphere. copernicus.orgnoaa.govuct.ac.zaresearchgate.netresearchgate.net The predominant natural source of this compound in the environment is production by marine micro- and macro-algae, including phytoplankton and seaweeds. wikipedia.orgatamankimya.comnih.govnzagrc.org.nznih.govresearchgate.netcopernicus.orgresearchgate.net These marine organisms release substantial amounts of this compound into the ocean, from where it readily volatilizes into the atmosphere through air-sea exchange. researchgate.netcopernicus.orgresearchgate.netcopernicus.org

As a very short-lived substance (VSLS), this compound plays a role in atmospheric chemistry. copernicus.orgacs.orgnih.govnoaa.gov Once in the atmosphere, it undergoes photolysis and reacts with hydroxyl radicals, releasing bromine radicals. copernicus.orgnoaa.govuct.ac.zaresearchgate.netresearchgate.netepa.gov These bromine radicals can participate in catalytic reactions that contribute to ozone depletion in both the troposphere and the lower stratosphere. uct.ac.zanih.govcopernicus.orgresearchgate.netcopernicus.org While natural marine production is considered the primary source of atmospheric this compound, anthropogenic sources, such as coastal industrial sites, desalination and wastewater plants, ballast waters, and seawater toilets, also contribute and may be underestimated in global emission models. acs.orgnih.govnoaa.govrsc.orgcopernicus.org Studies have shown significantly higher this compound levels in water and air near industrialized areas with chlorinated discharges compared to reported natural levels. acs.orgnih.gov

This compound's environmental fate is influenced by its physical-chemical properties. It is slightly soluble in water and readily evaporates into the air. wikipedia.orgatamankimya.comnih.gov While relatively stable in the air with an estimated half-life of about 1-2 months, it can be broken down by reactions with hydroxyl radicals. cdc.govnih.govepa.gov In water and soil, it can undergo microbial degradation, particularly under anaerobic conditions, although the rate of this process is not always well-defined. cdc.govnih.govcdc.gov Hydrolysis in water is not considered a significant degradation pathway due to a very long estimated half-life. epa.gov Adsorption to soils and sediments does not appear to be a significant factor for this compound. cdc.govcdc.gov

Environmental Concentrations of this compound

| Environmental Medium | Typical Concentration Range | Notes | Source |

| Treated Drinking Water | < 1 to 10 µg/L (with higher values in some locations) | Concentrations are variable. | nih.gov |

| Untreated Water | Typically less than 1 µg/L | nih.gov | |

| Surface Water | 0.1 to 100 µg/L (based on a 1970-79 survey) | Concentrations varied across samples. | nih.goviarc.fr |

| Groundwater | Detected at 103 of 140 hazardous waste sites in one survey | Found at hazardous waste sites. | cdc.gov |

| Ambient Air | Typically very low (<10 ppt (B1677978) or <0.01 ppb) | Levels can be higher near sources. | cdc.govnih.gov |

| Marine Air | Averaged 24.7 ± 17.3 ppt in one study | Measured at a coastal station. | researchgate.net |

| Urban Air | Averaged 68.5 ± 26.3 ppt in one study | Measured in Cape Town urban air. | researchgate.net |

| Seawater | Micromolar to nanomolar concentrations in surface ocean | Coastal regions show higher concentrations than open ocean. | copernicus.orgresearchgate.net |

| Chlorinated Pools | Up to 1.2 ppm in beachfront saltwater pools | Concentrations significantly lower in freshwater pools. | wikipedia.orgatamankimya.com |

Overview of Research Paradigms and Methodologies for Environmental this compound Studies

Research into environmental this compound involves various paradigms and methodologies to understand its sources, distribution, fate, and impact. Studies focus on quantifying this compound levels in different environmental matrices, identifying its natural and anthropogenic sources, investigating its transport and transformation processes, and assessing its contribution to atmospheric chemistry.

Analytical methods for detecting and quantifying this compound in environmental samples are crucial for these studies. Gas chromatography (GC) is the preferred analytical technique for volatile organic compounds like this compound. nih.govcdc.gov Various detectors can be coupled with GC, including flame ionization detection (GC/FID), halogen-sensitive detection (GC/HSD), or electron-capture detection (GC/ECD). nih.govcdc.gov GC/HSD and GC/ECD are often preferred due to their high sensitivity for halogenated compounds, while gas chromatography-mass spectrometry (GC/MS) is used when absolute compound identity is required. nih.govcdc.gov

Sample preparation procedures are a critical aspect of this compound analysis due to its volatility. nih.govcdc.gov Common methods for isolating this compound from environmental samples like water, soil, and solid waste include headspace analysis, purge-and-trap collection, solvent extraction, and direct collection on adsorbent resins. iarc.frnih.govcdc.gov The purge-and-trap method is well-suited for liquid and solid samples and involves bubbling an inert gas through the sample to collect volatile compounds on a sorbent trap, followed by thermal desorption onto the GC column. nih.govcdc.gov Solid phase microextraction has also been used to separate volatile halogenated compounds from water samples. nih.gov

Research paradigms extend to studying the biological processes involved in this compound cycling. Investigations into marine microorganisms, such as phytoplankton and bacteria, explore their roles in both producing and degrading this compound. bohrium.com For instance, studies have examined the effect of temperature on this compound production rates by marine diatoms and degradation rates by marine bacteria. bohrium.com These studies often involve culturing microorganisms under controlled conditions and measuring this compound concentrations over time using analytical techniques. bohrium.com

Modeling studies are also employed to estimate global this compound emissions from natural and anthropogenic sources and to assess its impact on atmospheric composition and ozone depletion. copernicus.orgresearchgate.netcopernicus.orgacs.orgnih.govnoaa.govcopernicus.org These models incorporate data on this compound production, emission, transport, and degradation processes. copernicus.orgresearchgate.net Research also focuses on refining parameters used in atmospheric models, such as the UV absorption cross sections of this compound, to improve the accuracy of estimated atmospheric lifetimes and ozone depletion potentials. copernicus.orgnoaa.govresearchgate.netresearchgate.net

Environmental monitoring programs utilize these analytical methods to assess this compound levels in drinking water supplies and other environmental media. nih.goviarc.fr Regulatory bodies establish guidelines and monitor compliance to limit exposure to disinfection byproducts like this compound. ewg.org Research findings from environmental studies inform risk assessments and the development of strategies to mitigate this compound contamination and its environmental impacts.

Analytical Methods for Environmental this compound

| Environmental Medium | Sample Preparation Method(s) | Analytical Detection Method(s) | Source |

| Air | Sorbent tube sampling, Preconcentration onto adsorbent trap | GC/FID, GC/HSD, GC/ECD, GC/MS | nih.govresearchgate.netnih.govcdc.gov |

| Water | Purge-and-trap, Solvent extraction, Headspace analysis, Solid phase microextraction | GC/FID, GC/HSD, GC/ECD, GC/MS | iarc.frnih.govcdc.gov |

| Soil/Sediment | Purge-and-trap, Solvent extraction, Methanol extraction | GC/FID, GC/HSD, GC/ECD, GC/MS | nih.goviarc.frnih.govcdc.gov |

| Solid Waste | Methanol extraction followed by purge-and-trap | GC/Electrolytic Conductivity Detection (8010), GC/MS (8240) | nih.goviarc.fr |

Detailed Research Findings Examples:

A study measuring this compound mixing ratios at a coastal atmospheric station in South Africa found concentrations ranging between 2.29 and 84.7 ppt with a mean of 24.7 ppt, suggesting local kelp beds and potentially anthropogenic inputs as dominant sources. uct.ac.zaresearchgate.net

Research investigating anthropogenic this compound emissions in a highly industrialized area found levels up to 34.6 µg/L in water and 3.9 ppbv in air, significantly exceeding reported natural levels and highlighting the potential underestimation of anthropogenic sources in global flux estimates. acs.orgnih.gov

Laboratory studies on marine microorganisms showed that this compound production rates by the marine diatom Ditylum brightwellii increased with temperature, while degradation rates by marine bacteria like Phaeobacter gallaeciensis also increased with temperature. bohrium.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bromoform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

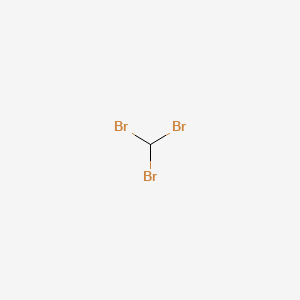

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021374 | |

| Record name | Bromoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoform appears as a colorless liquid with a chloroform-like odor. Denser than water (density: 2.9 g / cm3 ) and slightly soluble in water. Hence sinks in water. Nonflammable. Toxic by ingestion, inhalation and skin absorption. A lachrymator. Used as a solvent and to make pharmaceuticals. Often stabilized with 1 to 3% ethanol., Colorless to yellow liquid with a chloroform-like odor; Note: A solid below 47 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to yellow liquid with a chloroform-like odor., Colorless to yellow liquid with a chloroform-like odor. [Note: A solid below 47 °F.] | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

301.1 °F at 760 mmHg (NTP, 1992), 149.2 °C, 149.5 °C, 301 °F | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 3,100 mg/L at 25 °C, Soluble in about 800 parts water, In water, 0.3 g/100 mL water at 30 °C, 0.1 g/100 g water at 20 °C, For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.1% | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.8912 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8788 g/cu cm at 25 °C, Relative density (water = 1): 2.9, 2.89 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), Relative vapor density (air = 1): 8.7, 8.7 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 68 °F ; 5.6 mmHg at 77 °F (NTP, 1992), 5.4 [mmHg], 5.4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless heavy liquid, Colorless to yellow liquid [Note: A solid below 47 degrees F] | |

CAS No. |

75-25-2, 4471-18-5 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoform [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromomethyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoform | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUT9J99IMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, tribromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PB557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

48 °F (NTP, 1992), 8.69 °C, 8.3 °C, 47 °F | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Occurrence and Sources of Bromoform

Natural Biogenic Production Pathways

The predominant source of bromoform (B151600) in the environment is natural production by marine organisms. This biogenic process is closely linked to primary productivity in oceanic ecosystems. wikipedia.orgnzagrc.org.nz

Marine Macroalgae and Phytoplankton as Primary Sources

Marine macroalgae, commonly known as seaweeds, are considered major contributors to atmospheric this compound. nih.govagarwallab.com Certain species, such as those belonging to the genus Asparagopsis, are exceptionally prolific producers, with this compound potentially constituting up to 5% of their dry weight. nih.gov This suggests a dedicated biosynthetic pathway in these organisms. This compound production is not limited to macroalgae; phytoplankton in the oceanic water column also contribute to the atmospheric this compound flux, with their estimated contribution potentially being equal to that of coastal macroalgae. nih.gov Natural this compound synthesis in the open ocean is mainly related to phytoplankton containing the enzyme bromoperoxidase. researchgate.net

Enzymatic Production Mechanisms (e.g., Bromoperoxidase Activity)

The biosynthesis of this compound in marine organisms is closely linked to the activity of haloperoxidase enzymes, particularly bromoperoxidases (BPO). nih.govagarwallab.comresearchgate.net These enzymes catalyze the conversion of halide anions, such as bromide (Br⁻), to hypohalous acids (e.g., hypobromous acid, HOBr) using hydrogen peroxide (H₂O₂) as an oxidant. nih.govagarwallab.comresearchgate.net The hypohalous acid then reacts with organic substrates to produce halogenated compounds, including this compound. nih.govresearchgate.net

Research suggests that the physiological substrate for this compound production in organisms like Asparagopsis taxiformis may be related to fatty acid biosynthesis intermediates. nih.gov The genes encoding reactive oxygen species (ROS)-producing enzymes, such as NAD(P)H oxidase, have been found clustered with genes encoding this compound-producing haloperoxidases in Asparagopsis genomes, highlighting the interconnectedness of ROS production and halogenated natural product biosynthesis. nih.govagarwallab.com

Bromoperoxidase is prevalent in phytoplankton, with significant variations in activity observed between different species. researchgate.net The formation of this compound via the haloform pathway, involving the reaction of hypobromous acid with dissolved organic matter (DOM) or ketones in seaweeds, has been supported by studies. researchgate.net Dissolved organic matter can serve as an important precursor substance for brominated very short-lived substances (VSLSs), and its composition in the open ocean, mainly driven by phytoplankton and associated bacteria, can influence the rates of enzyme-mediated this compound production. researchgate.net

Geographic Distribution and Variability of Oceanic this compound Emissions

Oceanic this compound emissions exhibit significant geographic and temporal variability. The tropical ocean is considered a primary source of atmospheric this compound. nih.gov Global annual oceanic this compound emission has been estimated to be in the order of several hundred thousand metric tons per year. nih.gov

Coastal sources of this compound are generally higher than those from the open ocean. researchgate.netresearchgate.netcopernicus.orgresearchgate.netdntb.gov.ua This is likely due to the abundance of macroalgae in coastal environments. nih.govcore.ac.uk However, open ocean emissions are still important, particularly because the location of emissions influences the transport of this compound into the upper atmosphere, where it can impact the ozone layer. researchgate.netresearchgate.netcopernicus.orgresearchgate.netdntb.gov.ua Emissions in the tropics, for instance, are more rapidly transported to the upper atmosphere than those from higher latitudes. researchgate.netcopernicus.orgdntb.gov.ua Emissions of CHBr₃ can vary significantly between coastal and open ocean waters, potentially by four orders of magnitude. core.ac.uk

The production of this compound in the marine environment is positively correlated with areas of high primary productivity. researchgate.net Oceanic conditions and biological productivity significantly influence natural this compound production. Factors such as habitat, species, strain, light intensity, lifecycle stage, water temperature, and nutrient availability can all affect this compound concentrations in macroalgae like Asparagopsis taxiformis. mdpi.comnih.gov Studies have shown that optimal temperatures can lead to higher this compound concentrations and growth rates in A. taxiformis. nih.gov Increasing eutrophication and rising CO₂ levels, which can favor massive phototrophic algal blooms, may also affect this compound production. nih.govagarwallab.com In regions with distinct seasonality in biological production, planktonic production significantly impacts the variability in oceanic this compound concentrations. copernicus.org During periods of lower productivity, atmospheric mixing ratios can influence oceanic CHBr₃ concentrations. copernicus.org

Anthropogenic Formation Mechanisms

While natural processes are the dominant source, this compound is also formed through anthropogenic activities, primarily related to water disinfection. wikipedia.orgnzagrc.org.nzcdc.govnih.gov

The principal anthropogenic source of this compound is the chlorination of water containing organic materials and bromide ions. nzagrc.org.nzcdc.govnih.govnih.gov This reaction occurs when chlorine, added to drinking water to kill bacteria, reacts with naturally occurring dissolved organic matter and bromide. cdc.govnih.govnih.govepa.gov this compound is a common disinfection byproduct (DBP) formed during the chlorination and ozonation of seawater, often at higher concentrations with chlorination compared to ozonation. copernicus.org The amount and composition of dissolved organic matter, as well as salinity, can influence the nature and amount of DBPs generated during oxidative water treatment. copernicus.orgcopernicus.org

This compound has been detected in chlorinated drinking water in many parts of the world and is a major organohalide produced by the chlorination of seawater, such as during desalination processes. nih.gov It is also found in swimming pools disinfected with bromine or bromine compounds. wikipedia.orgnih.govepa.gov

Anthropogenic sources, such as disinfection processes that release CHBr₃ in coastal areas, are increasing and could contribute a higher fraction of stratospheric bromine in the future. rsc.org Ballast water discharge from ships, particularly when treated with oxidative methods like chlorination or ozonation, has been shown to produce this compound as a DBP. copernicus.org While the estimated global anthropogenic bromine input from ballast water is currently considered not relevant for stratospheric ozone depletion compared to background this compound emissions, localized increases in this compound concentrations can occur in port areas. copernicus.org

This compound has also been identified in surface water and groundwater samples collected at hazardous waste sites, indicating potential contamination from improper disposal or leaks. cdc.govnih.gov Historically, this compound had various industrial uses, including as a solvent, an ingredient in fire-resistant chemicals, and in fluid gauges, which could contribute to its presence in the environment. nih.govepa.govfishersci.se

Disinfection Byproduct (DBP) Formation in Water Treatment Systems

A significant anthropogenic source of this compound is its formation as a disinfection byproduct (DBP) during the treatment of water, particularly when disinfectants react with naturally occurring organic matter and bromide ions present in the source water. cdc.govepa.govnih.goviwaponline.com This process is a major contributor to human exposure to this compound, primarily through chlorinated drinking water. cdc.govnih.govepa.gov

Role of Chlorination and Bromide Ion Reactivity

Chlorination is a widely used method for disinfecting drinking water to eliminate disease-causing microorganisms. epa.goviwaponline.com However, when chlorine or its compounds are added to water containing dissolved organic matter and bromide ions (Br⁻), a reaction occurs that leads to the formation of trihalomethanes (THMs), including this compound. cdc.govepa.goviwaponline.comatamankimya.com The presence of bromide in the untreated water is a key factor in the formation of this compound during chlorination. nih.gov this compound is often the major organohalide produced when seawater is chlorinated, such as during desalination processes. nih.goviarc.fr

Several factors influence the formation of THMs, including this compound, during chlorination. These include the dosage of chlorine, contact time, pH level, and the concentration of bromide ions in the water. iwaponline.com Higher concentrations of organic matter also correlate with increased trihalomethane formation. iwaponline.com

Data from studies on chlorinated drinking water in various locations highlight the presence of this compound. For instance, a study in São Paulo State, Brazil, in 1980, found mean this compound levels of 0.1 µg/l in treated water after chlorination. nih.gov Chlorination of seawater in a laboratory setting with varying chlorine concentrations (1, 2, and 4 mg/l) resulted in this compound concentrations of 6.5, 107, and 272 µg/l, respectively, compared to 1 µg/l in the unchlorinated intake water. iarc.fr

Ozonation Processes and Bromide Transformation

Ozonation is another water treatment method used for disinfection and oxidation. epa.govstowa.nl While ozonation can be an alternative to chlorination and may reduce the formation of some chlorinated byproducts, it can also lead to the formation of brominated DBPs, including this compound, especially in the presence of bromide ions and humic substances. sci-hub.seepa.gov Ozone (O₃) oxidizes bromide ions (Br⁻) to hypobromous acid (HOBr) under water treatment conditions. sci-hub.se In the presence of organic carbon, such as humic substances, this can lead to the formation of organic bromine compounds, including this compound, depending on pH conditions. sci-hub.se

Studies have investigated this compound formation during ozonation in different water sources. For example, research on ozonated groundwater containing bromide and humic substances showed this compound formation, with levels influenced by pH and the concentration of natural organic matter. sci-hub.se While ozonation primarily leads to the formation of bromate (B103136) from bromide, the presence of organic matter can facilitate the formation of brominated organic compounds like this compound. sci-hub.sewho.intnih.gov

Peracetic Acid Oxidation in Wastewater Treatment

Peracetic acid (PAA) has gained attention as a disinfectant in wastewater treatment, partly due to its potential to form fewer chlorinated byproducts compared to chlorine. acs.orgnih.govevonik.comx-mol.com However, studies have shown that PAA oxidation in the presence of bromide can also lead to the formation of halogenated byproducts, including this compound. acs.orgnih.govresearchgate.netresearchgate.net Research indicates that peracetic acid can oxidize bromide, generating hypobromite, which can then react with organic matter, including acetic acid present in the PAA mixture or formed during bromide oxidation, to form brominated compounds like this compound. acs.org

A study investigating PAA treatment found that 1.5 mM peracetic acid could form around 1–10 µg/L of this compound when bromide was present. acs.orgnih.govresearchgate.net this compound formation in this process was observed to reach a maximum at near neutral pH, which is relevant for wastewater management. acs.orgnih.govresearchgate.net While regulated brominated DBPs like this compound may account for only a fraction of the total organic bromine formed during PAA oxidation of bromide-containing wastewater, their formation is still a consideration. researchgate.net

Formation in Ballast Water Treatment Systems

Ballast water treatment systems (BWTS) are used by ships to prevent the spread of invasive aquatic species. copernicus.orgresearchgate.netresearchgate.netnih.gov Some of these systems employ chemical disinfectants, which can result in the formation of DBPs, including this compound. copernicus.orgresearchgate.netresearchgate.netnih.gov Oxidative ballast water treatment methods, such as chlorination and ozonation, have been shown to produce this compound as one of the major DBPs. copernicus.orgresearchgate.net

This compound concentrations in treated ballast water can be significantly higher than in the natural environment. researchgate.net Studies involving shipboard tests of BWTS using chlorination techniques have reported this compound concentrations in the range of hundreds of micrograms per liter in undiluted ballast water. copernicus.org For example, measurements from two different BWTS in Norway showed this compound concentrations of 244.5 ± 163.6 µg/L, while a system in Germany showed concentrations of 202.0 ± 74.0 µg/L. copernicus.org The formation and subsequent discharge of this compound in treated ballast water represent an anthropogenic source of this compound to the marine environment. copernicus.org

Table 1: this compound Concentrations in Treated Ballast Water

| Location | Treatment Method | Average this compound Concentration (µg/L) | Standard Deviation (µg/L) |

| Norway | Chlorination | 244.5 | 163.6 |

| Germany | Chlorination | 202.0 | 74.0 |

Data compiled from shipboard tests of undiluted ballast water samples. copernicus.org

Industrial and Laboratory Generation Leading to Environmental Release

Beyond water treatment, this compound is also generated and used in various industrial and laboratory applications, which can lead to its release into the environment. Historically, this compound had uses as a solvent, sedative, and flame retardant. wikipedia.org Current uses include its application as a laboratory reagent and for the separation of minerals by density due to its high density. atamankimya.comwikipedia.orgnih.gov It is also used in the electronics industry for quality assurance programs. nih.gov

This compound can be prepared through chemical synthesis methods, such as the haloform reaction using acetone (B3395972) and sodium hypobromite, or by treating chloroform (B151607) with aluminum bromide. atamankimya.comwikipedia.orgnih.gov While the amount of this compound released from industrial and laboratory use is considered less significant compared to that generated by water chlorination processes, it still contributes to its environmental presence. nih.gov Releases can occur through industrial waste effluent and potentially from hazardous waste sites where this compound has been disposed of. cdc.govnih.gov this compound has been detected in industrial waste effluent samples, although often at concentrations not significantly higher than those found in typical chlorinated water. cdc.gov

Table 2: Reported Uses of this compound

| Category | Specific Applications |

| Laboratory Use | Reagent, solvent for liquid-solvent extractions and NMR studies |

| Industrial Use | Mineral ore separation in geological testing, electronics industry quality assurance |

| Historical Uses | Solvent for waxes, greases, and oils; ingredient in fire-resistant chemicals; sedative |

| Chemical Synthesis | Intermediate in organic synthesis |

Based on information from various sources. epa.govatamankimya.comwikipedia.orgnih.gov

Environmental Fate and Transport Dynamics of Bromoform

Atmospheric Transport and Distribution

The atmospheric journey of bromoform (B151600) is characterized by its volatilization from aquatic systems and subsequent transport to higher atmospheric layers, a process influenced by various meteorological and geographical factors.

The primary source of atmospheric this compound is its emission from the ocean, where it is naturally produced by phytoplankton and seaweeds wikipedia.org. This sea-to-air flux is a critical component of the global bromine cycle and is characterized by significant spatial and temporal variability bohrium.com. The process is driven by the concentration gradient between the surface ocean and the overlying atmosphere. Tropical, subtropical, and shelf waters have been identified as potentially significant source regions for this compound emissions bohrium.com.

The air-sea flux of this compound is influenced by several factors, including seawater concentration, sea surface temperature, and wind speed. Global estimates of this flux vary, with one study suggesting an annual global flux of approximately 10 Gmol Br yr⁻¹ (ranging from 3–22 Gmol Br yr⁻¹) bohrium.com. Another data-based high-resolution global sea-to-air flux estimate calculates a total global flux of 1.5/2.5 Gmol Br yr⁻¹ researchgate.net. These emissions are not uniform, with "hot spots" for polybromomethane emissions located in the equatorial region researchgate.net. While natural production is the predominant source, anthropogenic activities, such as the chlorination of drinking water and industrial cooling water, can lead to locally significant emissions wikipedia.orgbohrium.comcopernicus.org. However, on a global scale, these anthropogenic sources are considered negligible compared to marine emissions bohrium.com.

The volatilization of this compound from water is a key removal mechanism from aquatic environments. Its tendency to evaporate is indicated by its Henry's law constant of 5.6×10⁻⁴ atm-m³/mol nih.gov. The half-time of evaporation from flowing, aerated water like rivers and streams has been estimated to range from 1 to 581 hours cdc.gov.

| Parameter | Value | Reference |

|---|---|---|

| Global Sea-to-Air Flux Estimate 1 | ~10 Gmol Br yr⁻¹ (3–22 Gmol Br yr⁻¹) | bohrium.com |

| Global Sea-to-Air Flux Estimate 2 | 1.5/2.5 Gmol Br yr⁻¹ | researchgate.net |

| Henry's Law Constant | 5.6×10⁻⁴ atm-m³/mol | nih.gov |

| Evaporation Half-Time (Rivers/Streams) | 1 to 581 hours | cdc.gov |

Once in the atmosphere, this compound can be transported vertically to the upper troposphere and the Tropical Tropopause Layer (TTL) researchgate.netcopernicus.org. This transport is particularly efficient in the tropics due to rapid, deep convective lifting copernicus.org. The TTL is a critical region for the entry of substances from the troposphere into the stratosphere, where they can influence the global stratospheric ozone budget researchgate.netcopernicus.org.

Studies have shown that the strongest uplift of this compound occurs when large emissions and intense convection are co-located, such as over the Maritime Continent in the Northern Hemisphere winter copernicus.org. The West Pacific has been identified as the most effective region for the transport of very short-lived substances (VSLS), like this compound, into the stratosphere semanticscholar.org. It is estimated that this region accounts for about 55% of the bromine from this compound transported into the stratosphere, assuming a uniformly distributed source semanticscholar.org.

The vertical distribution of this compound is influenced by the magnitude of emissions, its atmospheric lifetime, and transport processes noaa.gov. In the free troposphere and stratosphere, high concentrations of this compound are expected in regions with strong convection noaa.gov.

To understand and predict the atmospheric transport and distribution of this compound, various three-dimensional chemistry and transport models are employed. These models help to investigate the processes involved and the sensitivity of this compound transport to different factors researchgate.net.

One such model is the Lagrangian particle dispersion model FLEXPART, which has been used to simulate the atmospheric transport and distribution of this compound under different emission scenarios noaa.govgeomar.de. These simulations have shown that anthropogenic this compound from industrial water use can significantly contribute to atmospheric concentrations, particularly in the marine boundary layer of East Asia geomar.de.

Modeling studies have also investigated the sensitivity of this compound transport to model resolution and emission location researchgate.netcopernicus.org. For instance, a study using high- and coarse-resolution versions of a global model found that a coastal emission scenario resulted in 15–20% more this compound in the global TTL compared to a uniform emission scenario copernicus.org. This highlights the importance of accurately representing emission distributions and convective processes in models to correctly simulate the transport of this compound to the upper atmosphere researchgate.netcopernicus.org.

| Model | Application | Key Finding | Reference |

|---|---|---|---|

| FLEXPART (Lagrangian particle dispersion model) | Simulating atmospheric transport and distribution of this compound. | Anthropogenic sources can significantly impact regional atmospheric this compound concentrations. | noaa.govgeomar.de |

| Global Chemistry Transport Model | Investigating sensitivity of this compound transport to model resolution and emission location. | Coastal emission scenarios lead to higher this compound concentrations in the TTL compared to uniform emissions. | copernicus.org |

Aquatic and Terrestrial Distribution

In aquatic and terrestrial environments, the distribution of this compound is primarily governed by its solubility in water and its tendency to adsorb to solid matrices like sediments and soils.

This compound is moderately soluble in water, with a reported solubility of 3.2 g/L at 30 °C wikipedia.org and 3.10 x 10³ mg/L at 25 °C nih.gov. This property allows it to be dissolved and dispersed in aquatic systems. The primary route of human exposure to this compound is through the consumption of chlorinated drinking water, where it is formed as a disinfection byproduct cdc.gov. Concentrations in drinking water are variable but are typically less than 5 µg/L cdc.gov. Due to its moderate solubility, this compound can be removed from the air by dissolving into clouds or raindrops cdc.gov.

This compound exhibits a minor tendency to be adsorbed by soils and sediments cdc.gov. The extent of this adsorption is quantified by the organic carbon/water partition coefficient (Koc). The log Koc for this compound is reported as 2.06, indicating a relatively low potential for adsorption to organic matter in soils and sediments nih.gov. This suggests that this compound is likely to be mobile in groundwater cdc.gov.

Recent research has also investigated the adsorption of this compound onto microplastics, such as polyethylene terephthalate (PET), which are emerging environmental contaminants. Studies have shown that the adsorption capacity of this compound onto PET can be enhanced when the microplastic is exposed to oxidation processes like ozonation and chlorination nih.govmdpi.comnih.gov. The adsorption capacity followed the order of ozonized-chlorinated PET > ozonized PET > pristine PET mdpi.comnih.gov.

| Parameter | Value | Reference |

|---|---|---|

| Water Solubility (30 °C) | 3.2 g/L | wikipedia.org |

| Water Solubility (25 °C) | 3.10 x 10³ mg/L | nih.gov |

| Log Koc (Organic Carbon/Water Partition Coefficient) | 2.06 | nih.gov |

| Adsorption Capacity on Pristine PET | 2.43 × 10⁻⁶ μg/μg | mdpi.comnih.gov |

| Adsorption Capacity on Ozonized PET | 2.58 × 10⁻⁶ μg/μg | mdpi.comnih.gov |

| Adsorption Capacity on Ozonized-chlorinated PET | 2.64 × 10⁻⁶ μg/μg | mdpi.comnih.gov |

Groundwater Migration and Attenuation

This compound, due to its chemical properties, exhibits a notable potential for mobility within subsurface environments. Its migration through groundwater systems is primarily governed by advection, the process by which solutes are transported by the bulk movement of flowing groundwater. Several studies have indicated that this compound does not strongly adsorb to soil and sediment materials, a factor that contributes to its ability to travel significant distances in aquifers. researchgate.net The organic carbon-water partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, has been reported for this compound to be in a range that suggests a low potential for adsorption. researchgate.net This limited interaction with the solid phase of the aquifer matrix means that retardation, the slowing of a contaminant's movement relative to the groundwater flow, is not a significant factor in attenuating this compound concentrations.

The attenuation of this compound in groundwater, or the reduction in its concentration over time and distance, occurs through a combination of physical and biological processes. Dilution, the mixing of contaminated groundwater with uncontaminated water, can lead to a decrease in this compound concentrations. However, destructive attenuation mechanisms, which involve the transformation of the compound, are of greater environmental significance. One of the primary degradation pathways for this compound in subsurface environments is biodegradation, particularly under anaerobic (oxygen-deficient) conditions. researchgate.net Research has shown that this compound can be readily biodegraded in the absence of oxygen. researchgate.net For instance, in studies of aquifer storage and recovery, significant decreases in this compound concentrations have been observed, with degradation under methanogenic conditions being a likely contributor. researchgate.net

Degradation and Transformation Pathways

The environmental persistence of this compound is largely determined by various degradation and transformation processes that occur in different environmental compartments. These pathways include photolytic degradation in the atmosphere and surface waters, chemical hydrolysis, and biotransformation by microorganisms.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is a significant process for the breakdown of this compound, particularly in the atmosphere. This process involves the absorption of ultraviolet (UV) radiation, which leads to the cleavage of the carbon-bromine bonds within the this compound molecule.

The susceptibility of this compound to photolysis is determined by its UV absorption spectrum. This compound absorbs UV radiation in the actinic region (wavelengths greater than 290 nm), which is the portion of the solar spectrum that reaches the troposphere. researchgate.net The efficiency of photolysis is quantified by the absorption cross-section, which is a measure of the probability of a photon being absorbed by the molecule at a specific wavelength. copernicus.orgnasa.govcopernicus.org Studies have precisely measured the UV absorption cross-sections for this compound at various wavelengths and temperatures to accurately model its atmospheric behavior. copernicus.orgnasa.govcopernicus.org

The primary atmospheric loss process for this compound is UV photolysis. researchgate.netcopernicus.orgnasa.govcopernicus.org The absorption of UV light leads to the dissociation of a bromine atom from the this compound molecule. energy.gov This process is a key factor in determining the atmospheric lifetime of this compound. The total global lifetime of this compound in the atmosphere is estimated to be approximately 24 days, with photolytic loss being the dominant removal mechanism. researchgate.net However, the photolysis rate can be influenced by factors such as season and geographic location, with one study indicating that the photolysis rate in the tropical region may be 10–15% lower than previously estimated, leading to a longer lifetime. copernicus.orgnasa.gov Recent research has also revealed that upon interaction with UV light, a significant portion of this compound molecules may undergo isomerization, a rearrangement of their atoms, rather than immediate bond dissociation. energy.gov

Table 1: this compound UV Absorption Cross-Section Data

| Wavelength (nm) | Temperature (K) | Absorption Cross-Section (cm²/molecule) |

| 300 | 298 | 1.50 x 10⁻²² |

| 320 | 298 | 1.15 x 10⁻²³ |

| 340 | 298 | 5.50 x 10⁻²⁵ |

| 300 | 260 | 9.80 x 10⁻²³ |

| 320 | 260 | 6.50 x 10⁻²⁴ |

| 340 | 260 | 2.80 x 10⁻²⁵ |

Note: The data in this table is illustrative and based on findings from scientific literature. Actual values may vary depending on the specific study and experimental conditions.

Chemical Hydrolysis and Halogen Substitution Reactions

In aqueous environments, this compound can undergo chemical hydrolysis, a reaction with water that results in the transformation of the compound. However, this process is generally slow for this compound under typical environmental conditions. chemicalbook.com The estimated hydrolysis half-life of this compound at 25°C and a pH of 7 is on the order of several hundred years, indicating that it is a relatively minor degradation pathway in most natural waters. chemicalbook.com The hydrolysis of this compound involves the substitution of a bromine atom with a hydroxyl group, which can eventually lead to the formation of carbon monoxide and hydrobromic acid. chemicalbook.comchemguide.co.uk